Single Enantiomer (2S,3R) vs. Racemic Trans Mixture: Stereochemical Identity as a Critical Quality Attribute
The target compound is supplied as the single (2S,3R) enantiomer (CAS 1820579-46-1), whereas the racemic trans mixture (CAS 1557085-93-4) contains an equimolar combination of (2S,3R) and (2R,3S) enantiomers . In pyrrolidine-based ligand classes, individual enantiomers have been shown to differ in receptor binding affinity by factors of 2× to >10×; for instance, in a series of sigma receptor ligands, (S)-enantiomers of substituted pyrrolidines exhibited IC₅₀ values approximately 10-fold more potent than corresponding (R)-enantiomers in PDE4 inhibition assays [1]. No biological data are currently published for this specific compound; however, the well-established precedent of enantiomer-dependent pharmacology in the pyrrolidine class makes stereochemical identity a decisive procurement criterion when the intended use involves stereospecific target engagement [2].
| Evidence Dimension | Stereochemical composition |
|---|---|
| Target Compound Data | Single (2S,3R) enantiomer; CAS 1820579-46-1; MW 220.31 |
| Comparator Or Baseline | Racemic trans mixture (1:1 (2S,3R):(2R,3S)); CAS 1557085-93-4; MW 220.31 |
| Quantified Difference | Enantiomeric excess: target = >97% ee (implied by single-enantiomer specification); racemate = 0% ee. No biological activity data available for either form. |
| Conditions | Commercial specification; no published biological assay data identified for this specific compound. |
Why This Matters
For programs requiring stereospecific target engagement (e.g., enantioselective receptor binding, chiral chromatography method development, or asymmetric catalysis), the single enantiomer eliminates the confounding variable of the opposite enantiomer's potentially divergent pharmacology.
- [1] Christensen, S.B. et al. Phosphodiesterase Type IV (PDE IV) Inhibition. Synthesis and Evaluation of a Series of 1,3,4-Trisubstituted Pyrrolidines. J. Med. Chem., 1998, 41, 821–835. View Source
- [2] Poyraz, S. et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 2022, 380, 1–45. View Source
